N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-18-6-10-23(11-7-18)31-17-24(28-29-31)26(33)30-14-12-22(13-15-30)27-25(32)21-9-8-19-4-2-3-5-20(19)16-21/h2-11,16-17,22H,12-15H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQFQOOJCWBTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, p-tolyl azide can react with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, a piperidine derivative can react with a suitable leaving group on the triazole compound.
Formation of the Naphthamide Moiety: The final step involves the formation of the naphthamide group, which can be achieved through an amide coupling reaction. This typically involves the reaction of a naphthoic acid derivative with the amine group on the piperidine-triazole intermediate, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and automated systems for the amide coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group can yield p-toluic acid, while reduction of the triazole ring can produce a triazoline derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide has potential as a bioactive molecule. It can be studied for its interactions with biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may have activity against certain diseases, such as cancer or infectious diseases, by modulating specific biological pathways.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, while the piperidine and naphthamide groups can interact with biological membranes or proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analog: AB668 (Isobutyl 5-Fluoro-3-(1-((1-(2-((4-Isobutylphenyl)Sulfonamido)Ethyl)Piperidin-4-yl)Methyl)-1H-1,2,3-Triazol-4-yl)-1H-Indole-2-Carboxylate)
Key Differences :
- Substituents : AB668 replaces the p-tolyl group with a 4-isobutylphenyl sulfonamide and introduces a fluoro-substituted indole core.
- Scaffold : While both compounds use a triazole-piperidine backbone, AB668 incorporates an indole-carboxylate ester instead of a naphthamide.
- Function : AB668 is a bivalent CK2 kinase inhibitor with demonstrated cancer-selective cytotoxicity, suggesting that the triazole-piperidine motif may enhance kinase binding .
Structural Analog: VU0155069 (N-[(1S)-2-[4-(5-Chloro-2,3-Dihydro-2-Oxo-1H-Benzimidazol-1-yl)-1-Piperidinyl]-1-Methylethyl]-2-Naphthalenecarboxamide)
Key Differences :
- Substituents : VU0155069 replaces the triazole with a benzimidazolone ring and introduces a chloro substituent .
- Scaffold : Both compounds share a piperidine-naphthamide backbone, but VU0155069’s benzimidazolone may enhance hydrogen bonding.
- Function : VU0155069 is a G protein-coupled receptor (GPCR) modulator , indicating that naphthamide-piperidine hybrids are versatile in targeting diverse receptors .
Structural Analog: N-((1-(4-Acetamidophenyl)-1H-1,2,3-Triazol-4-yl)Methyl)Acrylamide (54)
Key Differences :
- Substituents : Compound 54 uses a 4-acetamidophenyl group instead of p-tolyl and substitutes the naphthamide with an acrylamide .
- Scaffold : The triazole is retained, but the piperidine is absent, reducing conformational rigidity.
- Function : Acrylamide derivatives like 54 are often used in polymerizable probes or covalent inhibitors , suggesting divergent applications compared to the target compound .
Pesticidal Triazole Derivatives (European Patent Bulletin)
Key Differences :
- Substituents : Patent derivatives feature pyrimidinyl-triazole or cyclopropylmethyl groups instead of aromatic amides.
- Function : These compounds are optimized for pesticidal activity , highlighting the triazole’s versatility in agrochemistry .
Research Implications
While direct biological data for the target compound are absent, structural comparisons suggest:
The p-tolyl group may enhance lipophilicity and membrane permeability compared to polar substituents in AB668 or 52.
The naphthamide moiety could improve binding to aromatic-rich enzyme pockets, similar to VU0155069’s GPCR activity.
Piperidine conformational flexibility might balance target selectivity and potency.
Limitations
- The evidence lacks explicit pharmacological or thermodynamic data for the target compound.
- Comparisons are inferred from structural motifs and validated roles of analogs.
Biological Activity
Overview
3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile is a complex organic compound with potential biological applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Chemical Structure
The compound features a piperidinylsulfonyl group attached to a pyridine ring, which is further linked to a benzonitrile moiety. This configuration is crucial for its biological activity.
The biological effects of 3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile are mediated through interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to alterations in cellular processes, potentially influencing disease pathways.
Biological Activity
Research indicates that this compound may exhibit several pharmacological activities:
- Antitumor Activity : Studies have shown that derivatives of similar compounds possess significant inhibitory effects on cancer cell lines, suggesting potential antitumor properties.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest that it could have activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibitory effects on cancer cells | |
| Anti-inflammatory | Reduced cytokine production | |
| Antimicrobial | Activity against specific pathogens |
Case Studies
- Antitumor Studies : In vitro assays demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, with IC50 values indicating significant potency. Further research is needed to elucidate the specific pathways involved.
- Anti-inflammatory Research : Compounds related to this structure were tested for their ability to inhibit nitric oxide production in macrophages, showing promising results in reducing inflammation markers.
- Antimicrobial Evaluation : The compound was assessed against bacterial strains, revealing notable activity that warrants further exploration for potential therapeutic applications.
Q & A
Basic: What are the key synthetic routes for preparing N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide?
The synthesis of this compound involves multi-step organic reactions. A plausible route includes:
- Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the p-tolyl group .
- Step 2: Coupling the triazole moiety to a piperidine ring through a carbonyl linker using standard amide bond formation (e.g., EDC/HOBt or DCC) .
- Step 3: Functionalizing the piperidine nitrogen with 2-naphthamide via nucleophilic acyl substitution .
Validation: Intermediate purity should be confirmed at each step using HPLC or TLC, and final product characterization via / NMR and HRMS .
Basic: How is the structural integrity of this compound verified in crystallographic studies?
X-ray crystallography is the gold standard. Key steps include:
- Data Collection: High-resolution diffraction data (≤1.0 Å) using synchrotron sources or modern diffractometers.
- Refinement: Use of SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
- Validation: Check for residual electron density, R-factors (<5%), and geometric outliers using tools like PLATON or WinGX .
Example: Analogous piperidine-triazole structures show planar triazole rings and chair conformations for piperidine, with torsional angles <10° deviations .
Advanced: How can computational methods predict the biological activity of this compound?
Methodology:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). For example, the triazole and naphthamide groups may bind hydrophobic pockets via π-π stacking .
- QSAR Models: Train models on analogous compounds (e.g., piperidine-carboxamides) to predict IC values or binding affinities .
- ADMET Prediction: Tools like SwissADME assess bioavailability, with attention to the compound’s high molecular weight (>500 Da) and logP (>3), which may limit blood-brain barrier penetration .
Advanced: How do researchers resolve contradictions in spectroscopic data for this compound?
Common Issues:
- NMR Signal Overlap: Aromatic protons from naphthamide (δ 7.5–8.5 ppm) may obscure triazole or p-tolyl signals. Use -DEPT or 2D-COSY/HMBC to assign signals .
- Crystallographic vs. Solution Conformations: Discrepancies in piperidine ring puckering (e.g., chair vs. boat) can arise from crystal packing forces. Compare solid-state (X-ray) and solution (NOESY) data .
Case Study: In related compounds, NMR integration errors led to misassignment of substituent ratios, resolved via LC-MS quantification .
Advanced: What strategies optimize the compound’s solubility for in vitro assays?
Experimental Design:
- Co-solvent Systems: Test DMSO-water mixtures (≤5% DMSO) or cyclodextrin inclusion complexes.
- Salt Formation: Screen counterions (e.g., HCl, sodium) to improve aqueous solubility.
- Structural Modifications: Introduce polar groups (e.g., sulfonamide or hydroxyl) at the piperidine or naphthamide positions, balancing potency and solubility .
Data Note: Analogous compounds show a 10-fold solubility increase with methylsulfonyl substitutions .
Advanced: How is the compound’s stability assessed under physiological conditions?
Protocol:
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Metabolic Stability: Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., triazole or naphthamide groups) .
- Light/Thermal Stability: Store at 25°C and 40°C under UV light; track decomposition kinetics.
Example: Piperidine-carboxamides degrade via amide hydrolysis under acidic conditions, requiring enteric coating for oral delivery .
Advanced: What are the challenges in establishing structure-activity relationships (SAR) for this compound?
Key Challenges:
- Conformational Flexibility: The piperidine ring’s chair-to-boat transitions may alter binding modes. Use constrained analogs (e.g., spirocyclic derivatives) to isolate effects .
- Off-Target Interactions: The naphthamide moiety may bind serum albumin, reducing free drug concentration. Validate via competitive binding assays .
Case Study: In a series of triazole-piperidine analogs, EC values varied by >100-fold with minor substituent changes, highlighting the need for high-throughput SAR screens .
Advanced: How can crystallographic data inform the design of analogs with improved potency?
Approach:
- Hydrogen Bond Analysis: Identify key interactions (e.g., triazole N2 with catalytic lysine residues) and optimize bond distances (ideal: 2.8–3.2 Å) .
- Packing Defects: Use Mercury CSD to analyze voids in the crystal lattice; introduce bulkier groups to enhance binding entropy .
Example: In a GPR55 antagonist study, adding a methyl group to the p-tolyl ring improved binding affinity by 20-fold, guided by X-ray electron density maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
